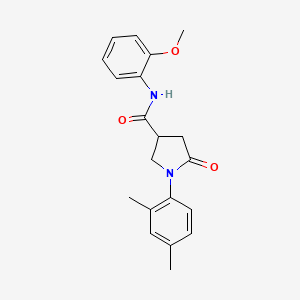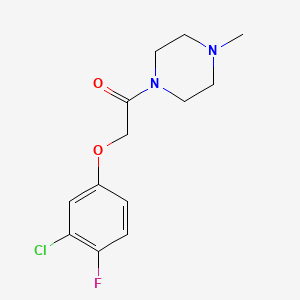![molecular formula C18H23NO3S B4876775 3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B4876775.png)
3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, features a quinoline core substituted with butyl, methoxy, and methyl groups, along with a propanoic acid moiety linked via a sulfanyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is as follows:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The introduction of butyl, methoxy, and methyl groups can be achieved through various substitution reactions. For instance, Friedel-Crafts alkylation can be used to introduce the butyl group, while methylation and methoxylation can be carried out using methyl iodide and sodium methoxide, respectively.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be introduced by reacting the quinoline derivative with a thiol compound under basic conditions.
Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the sulfanyl-quinoline derivative with a propanoic acid derivative, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, methyl iodide, thiol compounds.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its quinoline core.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The quinoline core can interact with DNA, enzymes, and receptors, leading to various biological effects.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl and propanoic acid moieties differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
属性
IUPAC Name |
3-(3-butyl-6-methoxy-2-methylquinolin-4-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-5-6-14-12(2)19-16-8-7-13(22-3)11-15(16)18(14)23-10-9-17(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDHNUUAKBIXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-ethyl-5-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4876697.png)
![N-benzyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4876704.png)
![2-{4-[(BENZYLAMINO)CARBOTHIOYL]PIPERAZINO}-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B4876717.png)
![2-[4-chloro-2-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4876721.png)
![2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE](/img/structure/B4876728.png)
![[4-(4-fluorobenzyl)piperazino][6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B4876733.png)
![N-cyclopropyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4876736.png)

![ETHYL 2-{[2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B4876746.png)
![4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4876750.png)
![ethyl 2-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4876753.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B4876759.png)

![(3aR,7aS)-2-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4876784.png)
